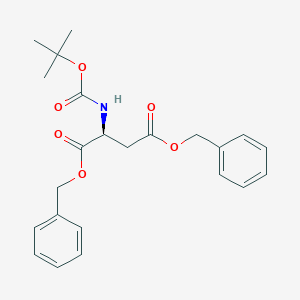![molecular formula C9H6N2O B12892146 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diazatricyclo[63002,6]undeca-1(11),2,4,9-tetraen-7-one is a heterocyclic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to ensure the compound’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions depend on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- Tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
Uniqueness
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H6N2O |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one |
InChI |
InChI=1S/C9H6N2O/c12-9-10-5-1-3-7(10)8-4-2-6-11(8)9/h1-6H |
Clave InChI |
VRDVUBWWFLPMEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C3=CC=CN3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


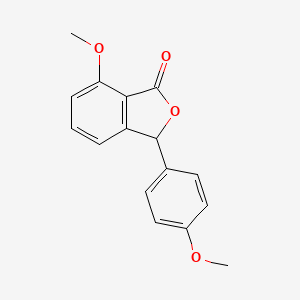
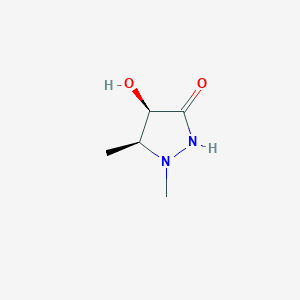
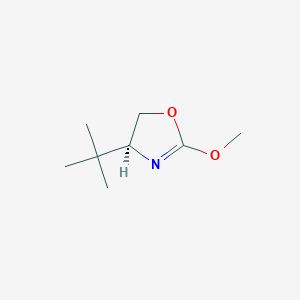
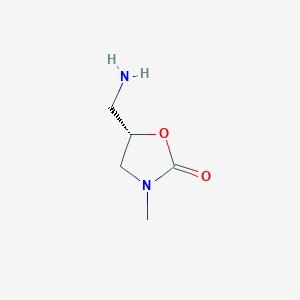

![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
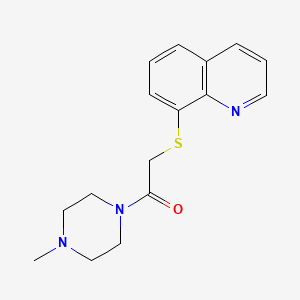
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
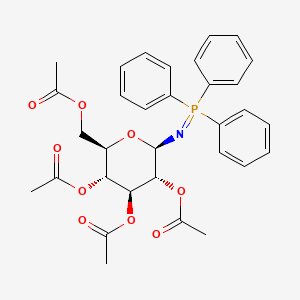
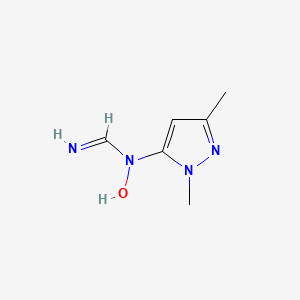
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
